molecular formula C20H19Cl2N3O2S B4224144 2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone

2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone

Cat. No.: B4224144
M. Wt: 436.4 g/mol
InChI Key: RLEZORKBWNKVKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazole ring, a phenyl group, and a dichlorophenoxy moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting hydrazine with a suitable nitrile under acidic conditions.

    Attachment of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced through a nucleophilic substitution reaction, where the triazole intermediate reacts with 2,4-dichlorophenol in the presence of a base.

    Formation of the Thioether Linkage: The final step involves the formation of the thioether linkage by reacting the triazole-dichlorophenoxy intermediate with a thiol compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.

Scientific Research Applications

2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy moiety.

    Triclosan: An antibacterial and antifungal agent with a similar phenoxy structure.

    Dichlorprop: Another herbicide with a dichlorophenoxy group.

Uniqueness

What sets 2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone apart is its unique combination of a triazole ring and a dichlorophenoxy moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a broader range of reactions and exhibit diverse biological activities compared to its similar counterparts.

Properties

IUPAC Name

2-[[5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O2S/c1-25-19(8-5-11-27-18-10-9-15(21)12-16(18)22)23-24-20(25)28-13-17(26)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEZORKBWNKVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CCCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone
Reactant of Route 2
Reactant of Route 2
2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone
Reactant of Route 3
Reactant of Route 3
2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone
Reactant of Route 4
Reactant of Route 4
2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone
Reactant of Route 5
Reactant of Route 5
2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone
Reactant of Route 6
Reactant of Route 6
2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.